L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-

Catalog No.
S760099
CAS No.
20898-44-6
M.F
C18H23N3O4
M. Wt
345,4 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(p...

CAS Number

20898-44-6

Product Name

L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-

IUPAC Name

(2S)-3-(1-benzylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C18H23N3O4

Molecular Weight

345,4 g/mole

InChI

InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)20-15(16(22)23)9-14-11-21(12-19-14)10-13-7-5-4-6-8-13/h4-8,11-12,15H,9-10H2,1-3H3,(H,20,24)(H,22,23)/t15-/m0/s1

InChI Key

OUHPNBGKEMHUCQ-HNNXBMFYSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O

Synonyms

Boc-His(Bzl)-OH;20898-44-6;Nalpha-Boc-N(im)-benzyl-L-histidine;AmbotzBAA1400;AC1ODTMN;AC1Q1MS8;15534_ALDRICH;15534_FLUKA;CTK8F8283;MolPort-003-926-837;0684AB;ZINC19594530;MCULE-7284044875;AC-17186;AJ-28560;AK-81126;ST2419166;FT-0638063;EN300-72022;K-6041;(2S)-3-(1-benzyl-1H-imidazol-4-yl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid;(2S)-3-(1-benzylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoicacid;(2S)-3-(1-benzylimidazol-4-yl)-2-[(tert-butoxycarbonyl)amino]propanoicacid

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)CC2=CC=CC=C2)C(=O)O

Peptide Synthesis:

L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-, also known as Boc-His(Bzl)-OH, is a protected derivative of the essential amino acid L-histidine. The "Boc" group (tert-butyloxycarbonyl) protects the amino group (N-terminus) of the histidine molecule, while the "Bzl" group (benzyl) protects the side chain imidazole ring. This protection allows for the selective incorporation of Boc-His(Bzl)-OH into peptides during peptide synthesis using techniques like solid-phase peptide synthesis (SPPS) . This makes Boc-His(Bzl)-OH a valuable tool for researchers studying protein structure, function, and interaction with other molecules.

Medicinal Chemistry:

Boc-His(Bzl)-OH can be used as a building block in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved properties such as increased stability or bioavailability. Peptidomimetics containing histidine residues are being explored for their potential applications in various therapeutic areas, including cancer, infections, and neurological disorders .

Chemical Biology:

Researchers can utilize Boc-His(Bzl)-OH to introduce histidine residues into biomolecules for studying their interactions with other molecules or cellular processes. By incorporating histidine with its unique side chain properties (aromatic and weakly basic), researchers can gain insights into protein-protein interactions, protein-ligand binding, and enzyme activity .

Molecular Structure Analysis

The key features of the molecule include:

  • L-Histidine backbone: The core structure is L-histidine, an essential amino acid containing an imidazole ring and an amine group on its side chain.
  • N-tert-butoxycarbonyl (Boc) protecting group: The amine group (α-amino) of histidine is attached to a tert-butoxycarbonyl (Boc) group, denoted as Z in peptide chemistry. This bulky group protects the α-amino group from unwanted reactions during peptide synthesis [, ].
  • Benzyl protecting group: The side chain imidazole nitrogen is attached to a benzyl group (phenylmethyl). This protects the imidazole ring from participating in reactions while allowing for selective deprotection later [, ].

Chemical Reactions Analysis

Synthesis

N-tert-butoxycarbonyl-N’-benzyl-L-histidine can be synthesized by various methods, but a common approach involves reacting Boc-L-histidine with benzyl bromide under basic conditions [].

Deprotection

The Boc and benzyl protecting groups can be selectively removed under specific conditions. For example, treatment with strong acids like trifluoroacetic acid (TFA) cleaves the Boc group, while hydrogenation removes the benzyl group [].

Peptide bond formation

Once deprotected, the α-amino group of Z-Benzyl-L-histidine can participate in peptide bond formation with other amino acids to create peptides [].

XLogP3

2.2

UNII

9F4A95WI5Z

Other CAS

20898-44-6

Wikipedia

L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-

General Manufacturing Information

L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-: INACTIVE

Dates

Modify: 2023-08-15

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